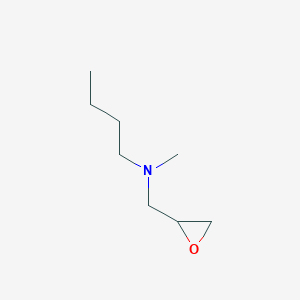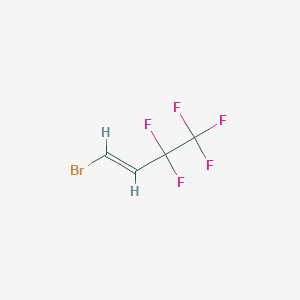
3-(4-Fluorophenyl)-5-methoxybenzoic acid
Descripción general
Descripción
“3-(4-Fluorophenyl)propionic Acid” is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)propionic Acid” consists of a propionic acid group attached to a 4-fluorophenyl group .
Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propionic Acid” has a melting point range of 87.0 to 91.0 °C and is slightly soluble in methanol .
Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
3-(4-Fluorophenyl)-5-methoxybenzoic acid, although not directly studied, shares structural similarities with other compounds whose metabolic pathways have been investigated. For example, 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) has been studied for its metabolic products in urine samples, highlighting the importance of understanding the metabolic pathways of such compounds for forensic and toxicological analysis (Kavanagh et al., 2012).
Pharmacokinetic Variability
Studies on similar compounds have demonstrated the importance of genetic polymorphisms in pharmacokinetic variability. For instance, the pharmacokinetic variability of 4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid in beagles was significantly associated with albumin genetic polymorphisms, indicating the potential influence of genetic factors on the metabolism and distribution of such compounds (Ito et al., 2009).
Antioxidant Activity Analysis
The study of antioxidant activity is crucial in understanding the potential therapeutic effects of phenolic compounds. Analytical methods such as the Total Oxyradical Scavenging Capacity (TOSC) test and the Cupric Reducing Antioxidant Power (CUPRAC) test are used to determine the antioxidant activity of compounds, providing insights into their potential health benefits (Munteanu & Apetrei, 2021).
Environmental Exposure and Health Effects
Understanding the environmental exposure and health effects of chemical compounds is vital. For example, studies on pyrethroids, a class of widely used insecticides, have indicated potential health implications, such as the risk of primary ovarian insufficiency in women. This highlights the importance of evaluating the environmental presence and physiological impacts of chemical compounds, including phenolic compounds similar to this compound (Li et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-10(6-11(8-13)14(16)17)9-2-4-12(15)5-3-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMFQQSWWGUIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673392 | |
| Record name | 4'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916343-83-4 | |
| Record name | 4'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)


amine](/img/structure/B3167025.png)






![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B3167060.png)
